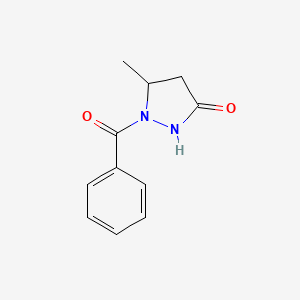
1-Benzoyl-5-methylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a five-membered ring containing nitrogen atoms and a benzoyl group attached to the nitrogen at position 1. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-5-methylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of benzhydrazide with cinnamic acid chloride, leading to the formation of the desired product through nucleophilic addition and subsequent cyclization . Another method involves the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable solvent-free reactions, which are advantageous due to their efficiency and reduced environmental impact. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from 0-78°C .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-Benzoyl-5-methylpyrazolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzoyl-5-methylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicine.
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one: Used in coordination chemistry and known for its unique magnetic and optical properties.
5-Methylpyrazolidin-3-one: A related compound with similar structural features but different applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76669-80-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-benzoyl-5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-10(14)12-13(8)11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14) |
InChI Key |
CUJBWTIBNVCARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN1C(=O)C2=CC=CC=C2 |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
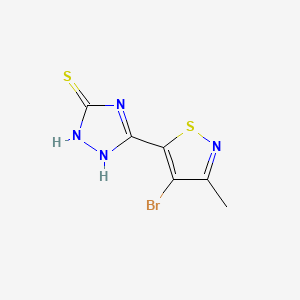
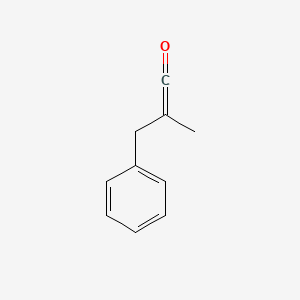
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
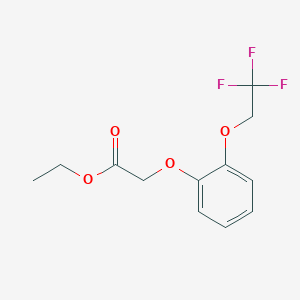
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)

![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
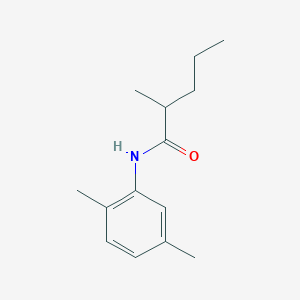

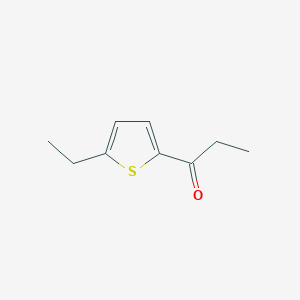

![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)

